molecular formula C6H6Cl2S B1599725 2,5-Bis(chloromethyl)thiophene CAS No. 28569-48-4

2,5-Bis(chloromethyl)thiophene

Cat. No. B1599725
CAS RN: 28569-48-4
M. Wt: 181.08 g/mol
InChI Key: OJBWNBCXVFAMEX-UHFFFAOYSA-N
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Description

2,5-Bis(chloromethyl)thiophene is a chemical compound with the molecular formula C6H6Cl2S and a molecular weight of 181.08 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives, including 2,5-Bis(chloromethyl)thiophene, has been a topic of interest in recent scientific literature . One method involves the application of Kröhnke’s method to 2,5-bis(chloromethyl)thiophene, which results in the formation of 2,5-thiophenedicarboxaldehyde . This compound can then undergo further reactions to produce various derivatives .


Molecular Structure Analysis

The molecular structure of 2,5-Bis(chloromethyl)thiophene consists of a thiophene ring with two chloromethyl groups attached at the 2 and 5 positions . The thiophene ring is a five-membered heterocycle containing four carbon atoms and one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including 2,5-Bis(chloromethyl)thiophene, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

2,5-Bis(chloromethyl)thiophene is a compound with a molecular weight of 181.08 . Further information about its physical and chemical properties, such as its density, melting point, and boiling point, was not found in the available literature.

Scientific Research Applications

Synthesis and Derivative Formation

2,5-Bis(chloromethyl)thiophene serves as a precursor in various synthetic pathways. For instance, it has been applied in Krohnke’s method to yield 2,5-thiophenedicarboxaldehyde, which is further used to produce condensation products with amines and active methylene compounds (Sone, 1964). Additionally, this compound is crucial in synthesizing thiophene 1,1-dioxides, useful in Stille cross-coupling reactions for obtaining sulfone heterocycles with varied electronic properties (Tsai et al., 2013).

Photodegradation and Polymerization

2,5-Bis(chloromethyl)thiophene is significant in the study of polymers, particularly in understanding their photodegradation and polymerization properties. For instance, its derivative poly[2,5-bis(dimethylsilyl)thiophene] has been examined for photolysis, shedding light on the degradation of polymers (Hu & Weber, 1989). In another study, the chemical vapor deposition polymerization of 2,5-bis(chloromethyl)thiophene enabled the formation of various nanostructures of poly(2,5-thienylene vinylene), a conjugated polymer (Lee et al., 2007).

Optoelectronic Applications

This compound finds applications in optoelectronics, specifically in the synthesis of materials with distinct photophysical properties. For example, the synthesis of thiophene-based bis-(p-quinodimethanes) and their role in forming macrocycles is relevant to the development of materials for electronic and optical devices (Trahanovsky & Klumpp, 2016). Additionally, derivatives of 2,5-bis(chloromethyl)thiophene have been used to create monomers emitting blue light, valuable in optoelectronic device applications (Pepitone et al., 2003).

Safety And Hazards

The safety data sheet for 2,5-Bis(chloromethyl)thiophene suggests that it should be handled with care. Exposure should be avoided, and personal protective equipment should be used when handling this compound. In case of accidental release, measures should be taken to prevent further spillage or leakage .

Future Directions

Thiophene derivatives, including 2,5-Bis(chloromethyl)thiophene, have been the focus of recent research due to their potential as biologically active compounds . They are of interest to medicinal chemists looking to develop advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis, properties, and applications of these compounds.

properties

IUPAC Name

2,5-bis(chloromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2S/c7-3-5-1-2-6(4-8)9-5/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBWNBCXVFAMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447194
Record name 2,5-bis(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(chloromethyl)thiophene

CAS RN

28569-48-4
Record name 2,5-bis(chloromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
JM Griffing, LF Salisbury - Journal of the American Chemical …, 1948 - ACS Publications
2,5-bis-(Chloromethyl)-thiophene and Some of its Derivatives Page 1 3416 John M. Gripping and L. Frank Salisbury Vol. their helpful counsel through the entire program of research relating …
Number of citations: 91 pubs.acs.org
JM Camus, S Pailloux, CE Shirima… - Main Group …, 2011 - content.iospress.com
The 2, 5-bis (phosphinoylmethyl)-thiophenes [(Oct)(EtO) P (O) CH [TeX:] _ {2}][TeX:] _ {2} C [TeX:] _ {4} H [TeX:] _ {2} S and [(Ph)(EtO) P (O) CH [TeX:] _ {2}][TeX:] _ {2} C [TeX:] _ {4} H […
Number of citations: 4 content.iospress.com
H Tsuzuki, T Maeda, T Yonemitsu, M Mukumoto… - 1993 - catalog.lib.kyushu-u.ac.jp
The reaction of 3, 4-dibromo-2, 5-bis (chloromethyl) thiophene (la), sufficiently derived from 3, 4-dibromothiophene, with several kinds of nucleophiles was investigated. Whereas …
Number of citations: 2 catalog.lib.kyushu-u.ac.jp
BR Cho, TH Kim, YK Kim, NS Kim - Macromolecules, 1999 - ACS Publications
The polymerization kinetics of 2,5-bis(tetrahydrothiopheniomethyl)thiophene dichloride were studied. The reaction proceeds via a 2,5-dihydrothiophene intermediate M. Results of …
Number of citations: 11 pubs.acs.org
YL Gol'dfarb, VP Litvinov, SA Ozolin - Chemistry of Heterocyclic …, 1965 - Springer
A method is devised for preparing some bifunctional derivatives of 2, 5-diethylthieno [2, 3-b] thiophene. Unlike the analogous naphthalene derivatives, 3, 4-bis-(chloromethyl)-2, 5-…
Number of citations: 1 link.springer.com
KR Lee, YJ Yu, SH Joo, CY Lee… - Macromolecular …, 2007 - Wiley Online Library
Poly(2,5‐thienylene vinylene) (PTV), an insoluble conjugated polymer, can be readily prepared in various shapes of different nanodimensions by the chemical vapor deposition …
Number of citations: 8 onlinelibrary.wiley.com
T Sone - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
The application of Kröhnke’s method to 2,5-bis(chloromethyl)thiophene has afforded 2,5-thiophenedicarboxaldehyde, from which some condensation products with amines and active …
Number of citations: 26 www.journal.csj.jp
W Eevers, D De Schrijver, T Dierick, C Peten… - Synthetic metals, 1992 - Elsevier
The preparation of poly(2,5-thienylene vinylene) and poly(2,5-furanylene vinylene) through precursor polymers soluble in organic solvents is described. Thin, precursor polymer films, …
Number of citations: 13 www.sciencedirect.com
M Zeller, AD Hunter, R Hoefnagels… - … Section E: Structure …, 2005 - scripts.iucr.org
The ethene units of the title compound, C32H24S, a possible candidate for Organic Light-Emitting Devices, are tilted with respect to the thiophene unit by 6.2 (1) and 9.2 (1). …
Number of citations: 4 scripts.iucr.org
H Lue - Chinese Journal of Organic Chemistry, 2009 - sioc-journal.cn
A new macrocyclic compound based on tetrathiafulvalene (TTF) and 2, 5-bis (chloromethyl)-thiophene was synthesized and structurally characterized by elemental analysis, 1H NMR …
Number of citations: 4 sioc-journal.cn

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